molecular formula C4H8N6O B038414 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide CAS No. 116986-36-8

3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B038414
CAS No.: 116986-36-8
M. Wt: 156.15 g/mol
InChI Key: GBSVNDQMHXUHTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Norpropoxyphene is synthesized through the N-demethylation of dextropropoxyphene. This process is mediated by the enzyme CYP3A4 in the human body . The reaction involves the removal of a methyl group from the nitrogen atom in dextropropoxyphene, resulting in the formation of norpropoxyphene.

Industrial Production Methods: Industrial production of norpropoxyphene typically involves the chemical synthesis of dextropropoxyphene followed by its enzymatic or chemical N-demethylation. The reaction conditions for N-demethylation include the use of specific catalysts and controlled temperature and pressure to ensure the efficient conversion of dextropropoxyphene to norpropoxyphene .

Chemical Reactions Analysis

Types of Reactions: Norpropoxyphene undergoes several types of chemical reactions, including:

    Oxidation: Norpropoxyphene can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: Norpropoxyphene can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents, depending on the specific substitution reaction, can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of norpropoxyphene can lead to the formation of carboxylic acids and other oxidized derivatives .

Properties

CAS No.

116986-36-8

Molecular Formula

C4H8N6O

Molecular Weight

156.15 g/mol

IUPAC Name

3,5-diamino-N-methyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C4H8N6O/c1-7-4(11)10-3(6)8-2(5)9-10/h1H3,(H,7,11)(H4,5,6,8,9)

InChI Key

GBSVNDQMHXUHTK-UHFFFAOYSA-N

SMILES

CNC(=O)N1C(=NC(=N1)N)N

Canonical SMILES

CNC(=O)N1C(=NC(=N1)N)N

Synonyms

1H-1,2,4-Triazole-1-carboxamide,3,5-diamino-N-methyl-(9CI)

Origin of Product

United States

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